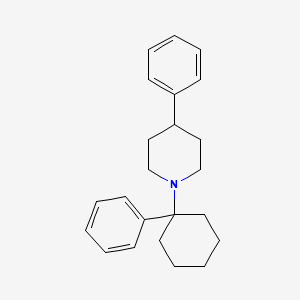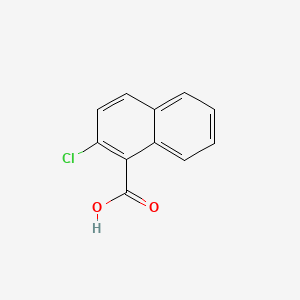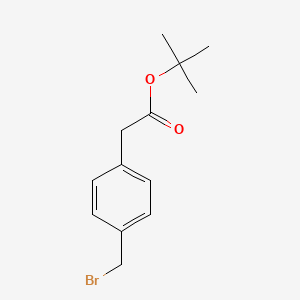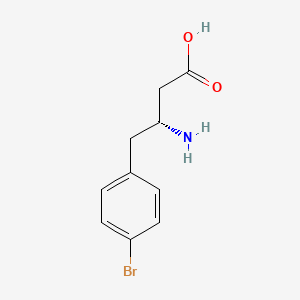
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
Übersicht
Beschreibung
“(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide” is a chemical compound with the molecular formula C14H22N2O5S . It is also known as tert-Butyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described . The robustness of the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions is significantly improved based on a detailed mechanistic investigation .Molecular Structure Analysis
The molecular structure of this compound is characterized by two defined stereocentres . The molecular formula is C14H22N2O5S, with an average mass of 330.400 Da and a monoisotopic mass of 330.124939 Da .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Pharmaceutical Research
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide and its derivatives have significant applications in pharmaceutical research, particularly in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This compound is a key pharmacophoric unit in several potent HCV inhibitors. A notable aspect is the demand for asymmetric synthesis of this compound due to its stereochemical specificity and the challenges associated with its synthesis. The asymmetric cyclopropanation process, a critical step in its synthesis, has been refined to improve efficiency and yield. This process includes phase transfer catalysis and controlled crystallization to achieve high enantiomeric excess, which is crucial for its effectiveness in drug development (Lou, Cunière, Su, & Hobson, 2013).
Biocatalysis in Synthesis
The exploration of biocatalytic methods for synthesizing this compound has also been a focus. Using microbial enzymes for asymmetric synthesis provides an alternative to chemical methods, offering potential advantages in terms of selectivity and environmental impact. Studies have utilized bacterial strains such as Sphingomonas aquatilis for the enantioselective synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a related compound. This approach has shown promising results in terms of enantiomeric excess and conversion rates, highlighting the potential of biocatalysis in pharmaceutical synthesis (Zhu, Shi, Zhang, & Zheng, 2018).
Synthetic Methodologies and Scalability
Research has also focused on developing scalable synthetic methodologies for this compound. The creation of efficient and scalable synthetic routes is crucial for its practical application in drug manufacturing. This includes studies on the sequential SN2–SN2' dialkyylation of related compounds, achieving high pharmaceutical importance due to its tailored stereochemical configuration. These methodologies demonstrate operational convenience and are scalable to larger quantities, essential for industrial pharmaceutical production (Kawashima et al., 2015).
Enantioselective Synthesis and Pharmaceutical Utility
Enantioselective synthesis, a process of creating compounds with specific spatial configurations, is vital in pharmaceutical applications. The (1R,2S) configuration of this compound makes it a highly desirable target for synthesis. The enantioselectivity is achieved through various methods, such as asymmetric phase-transfer catalyzed cyclopropanation, demonstrating the compound's utility in the preparation of HCV inhibitors. This synthesis process has been refined to achieve high enantiomeric purity, crucial for the efficacy and safety of pharmaceuticals (Belyk et al., 2010).
Eigenschaften
IUPAC Name |
(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBWKACJXNKAF-HZGVNTEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



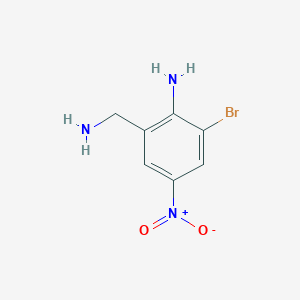
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)




